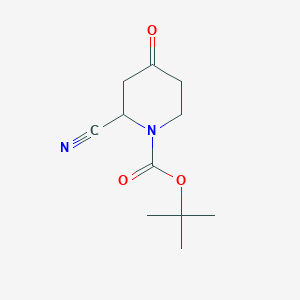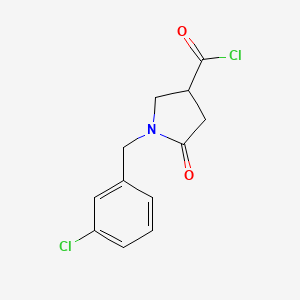
1,6-Dicyclopropyl-1H-indol-3-carbaldehyd
Übersicht
Beschreibung
1,6-dicyclopropyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-dicyclopropyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dicyclopropyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs)
“1,6-Dicyclopropyl-1H-indol-3-carbaldehyd” spielt eine wichtige Rolle in Mehrkomponentenreaktionen (MCRs). MCRs sind eine einstufige konvergente Strategie, die die Synthese komplexer Moleküle durch die Kombination von mehr als zwei Ausgangsmaterialien ermöglicht . Diese Verbindung kann aufgrund ihrer reaktiven Aldehydgruppe an MCRs teilnehmen, um verschiedene biologisch aktive Strukturen wie Carbazol-, Triazol- und Pyrazolderivate zu erzeugen .
Synthese von heterozyklischen Verbindungen
Der Indolteil von “this compound” ist ein Vorläufer für verschiedene heterozyklische Verbindungen. Seine inhärenten funktionellen Gruppen ermöglichen C–C- und C–N-Kupplungsreaktionen, wodurch es ein Schlüsselelement bei der Synthese von pharmazeutisch wirksamen Verbindungen und Indolalkaloiden ist .
Vorläufer für biologische Aktivität
Indolderivate, einschließlich “this compound”, sind für ihre breite Palette biologischer Aktivitäten bekannt. Sie dienen als Vorläufer für die Erzeugung von Strukturen mit antioxidativen, antibiotischen, entzündungshemmenden und krebshemmenden Eigenschaften .
Aldose-Reduktase-Inhibitoren
Diese Verbindung wurde auf ihr Potenzial als Aldose-Reduktase-Inhibitor untersucht. Aldose-Reduktase ist ein Enzym, das an diabetischen Komplikationen beteiligt ist, und Inhibitoren können entscheidend für die Behandlung diabetesbedingter Probleme sein .
Aldehyd-Reduktase-Inhibitoren
Ähnlich wie Aldose-Reduktase spielt Aldehyd-Reduktase eine Rolle bei oxidativen Stress-bedingten Zuständen. “this compound” wurde auf seine inhibitorischen Wirkungen auf dieses Enzym untersucht, was therapeutische Anwendungen haben könnte .
Antivirenmittel
Forschungen haben gezeigt, dass Indolderivate antivirale Aktivitäten aufweisen können. Daher könnte “this compound” zur Synthese neuer Verbindungen mit potenziellen antiviralen Eigenschaften verwendet werden .
Antimikrobielle Anwendungen
Der Indolkern ist auch mit antimikrobieller Aktivität verbunden. Derivate von “this compound” könnten synthetisiert werden, um neue antimikrobielle Mittel zu untersuchen .
Materialwissenschaften
Wirkmechanismus
Target of Action
Indole-3-carbaldehyde and its derivatives are known to interact with various biological targets. They are often used as precursors for generating biologically active structures
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
Indole-3-carbaldehyde and its derivatives are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . “1,6-dicyclopropyl-1H-indole-3-carbaldehyde” might be involved in similar biochemical pathways.
Result of Action
Indole derivatives, in general, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase enzymes, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
1,6-Dicyclopropyl-1H-indole-3-carbaldehyde affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it may upregulate or downregulate specific genes involved in cell proliferation and apoptosis .
Molecular Mechanism
The mechanism of action of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy .
Dosage Effects in Animal Models
The effects of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Eigenschaften
IUPAC Name |
1,6-dicyclopropylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-9-12-8-16(13-4-5-13)15-7-11(10-1-2-10)3-6-14(12)15/h3,6-10,13H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQOWHNWKIUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=CN3C4CC4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001255898 | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350760-63-2 | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350760-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dicyclopropyl-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001255898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)

![(2E)-2-[(dimethylamino)methylene]cyclohexanone hydrochloride](/img/structure/B1406826.png)


![2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylic acid](/img/structure/B1406831.png)
![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)





![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
